molecular formula C14H19N B256862 N,N-diethyl-4-phenylbut-3-yn-2-amine

N,N-diethyl-4-phenylbut-3-yn-2-amine

Cat. No.: B256862
M. Wt: 201.31 g/mol
InChI Key: CKZLTELEGHRENY-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N,N-Diethyl-4-phenylbut-3-yn-2-amine (molecular formula: C₂₀H₂₂BrN, molecular weight: 356.3070 g/mol) is a tertiary amine featuring a phenyl-substituted alkyne backbone and diethylamine substituents. It is synthesized via a microwave-assisted reaction involving 2-(2-bromophenyl)acetaldehyde, ethynylbenzene, and CuBr catalysis in toluene under argon. The reaction proceeds at 130°C for 2 hours, yielding the compound as a brown viscous oil with a 55% efficiency .

Key Applications
This compound serves as a precursor in intramolecular carbolithiation reactions, enabling the synthesis of diastereoselective products such as (E)-1-benzylidene-N,N-diethyl-2,3-dihydro-1H-inden-2-amine, which has applications in asymmetric catalysis and drug discovery .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N,N-diethyl-4-phenylbut-3-yn-2-amine

InChI

InChI=1S/C14H19N/c1-4-15(5-2)13(3)11-12-14-9-7-6-8-10-14/h6-10,13H,4-5H2,1-3H3

InChI Key

CKZLTELEGHRENY-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C#CC1=CC=CC=C1

Canonical SMILES

CCN(CC)C(C)C#CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

N,N-Diethyl-3-phenylprop-2-yn-1-amine
  • Molecular Formula : C₁₃H₁₅N
  • Key Differences : The phenyl group is positioned on the third carbon of a propargylamine chain (prop-2-yn-1-amine), altering steric and electronic properties compared to the but-3-yn-2-amine backbone of the target compound.
4-Phenylbut-2-yn-1-amine
  • Molecular Formula : C₁₀H₁₁N
  • Key Differences : Lacks diethylamine substituents, resulting in a primary amine structure. The alkyne is positioned at C2 instead of C3.
  • Applications : Used as a building block in organic synthesis (e.g., SCHEMBL8826116) .

Substituent Variations

N,N,2-Trimethylpent-3-yn-2-amine
  • Molecular Formula : C₈H₁₅N
  • Key Differences : Features methyl groups instead of ethyl substituents and a shorter carbon chain. The trimethylamine group increases steric hindrance compared to diethylamine.
  • Properties : Higher volatility due to lower molecular weight (137.21 g/mol) .
N,N-Dimethylpent-4-en-2-yn-1-amine
  • Molecular Formula : C₇H₁₁N
  • Key Differences : Contains both an alkene (C4) and alkyne (C2), introducing conjugation effects absent in the purely alkyne-based target compound.

Complex Hybrid Structures

2-But-3-yn-2-yl-N-ethylpent-4-en-1-amine
  • Molecular Formula : C₁₁H₁₉N
  • Key Differences : Combines alkyne (C3) and alkene (C4) functionalities with ethyl and pentenyl substituents, creating a branched topology.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Reference
N,N-Diethyl-4-phenylbut-3-yn-2-amine C₂₀H₂₂BrN 356.3070 Phenyl-alkyne, diethylamine 55%
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₅N 185.27 Shorter chain, structural isomer Not reported
4-Phenylbut-2-yn-1-amine C₁₀H₁₁N 145.20 Primary amine, no alkyl substituents Not reported
N,N,2-Trimethylpent-3-yn-2-amine C₈H₁₅N 137.21 Trimethylamine, compact structure Not reported
N,N-Dimethylpent-4-en-2-yn-1-amine C₇H₁₁N 109.17 Enyne system, dimethylamine Not reported

Reactivity and Functional Group Analysis

  • Alkyne Position : The but-3-yn-2-amine backbone in the target compound allows for regioselective reactions, whereas prop-2-yn-1-amine derivatives (e.g., C₁₃H₁₅N) favor terminal alkyne reactivity .
  • Substituent Effects: Diethylamine groups enhance solubility in nonpolar solvents compared to trimethylamine analogs, which may exhibit higher volatility .
  • Hybrid Systems : Compounds with conjugated enynes (e.g., C₇H₁₁N) show distinct electronic properties, enabling applications in photochemical reactions .

Preparation Methods

Michael Addition with Copper Catalysis

The Michael addition reaction provides a robust pathway for synthesizing propargylamines by coupling α,β-unsaturated ketones, alkynes, and secondary amines. Source details a copper-catalyzed protocol for analogous propargylamines, which can be adapted for N,N-diethyl-4-phenylbut-3-yn-2-amine. The general procedure involves:

  • Reagents : Methyl vinyl ketone (α,β-unsaturated ketone), phenylacetylene (alkyne), and diethylamine (secondary amine).

  • Catalyst : Copper(I) chloride (CuCl) at 5 mol%.

  • Conditions : Toluene solvent, 100°C, 12 hours under nitrogen atmosphere .

The reaction proceeds via a conjugate addition mechanism, where the copper catalyst activates the alkyne for nucleophilic attack by the amine. The intermediate enamine undergoes tautomerization to yield the propargylamine. This method achieved 92% yield for morpholine-derived analogs, suggesting comparable efficiency for diethylamine with optimized stoichiometry .

Key Optimization Parameters :

  • Solvent polarity : Nonpolar solvents like toluene enhance reaction rates by stabilizing the transition state.

  • Catalyst loading : Excess CuCl (>10 mol%) risks side reactions, while insufficient loading (<2 mol%) prolongs reaction times.

  • Amine basicity : Diethylamine’s moderate basicity (pKa ~11) balances nucleophilicity and stability under thermal conditions .

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes kinetics
CuCl Loading5 mol%Balances cost/rate
SolventTolueneEnhances polarity
Reaction Time12 hoursCompletes conversion

Alkylation of Propargyl Halides with Diethylamine

Alkylation of propargyl halides with secondary amines offers a direct route to this compound. Source describes a protocol for synthesizing N,N-dimethyl analogs, which can be modified by substituting dimethylamine with diethylamine. The reaction involves:

  • Propargyl Halide Synthesis :

    • Treating 4-phenylbut-3-yn-2-ol with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride .

    • Example:

      4-Phenylbut-3-yn-2-ol+(COCl)24-Phenylbut-3-yn-2-oyl chloride+HCl+CO2\text{4-Phenylbut-3-yn-2-ol} + (\text{COCl})_2 \rightarrow \text{4-Phenylbut-3-yn-2-oyl chloride} + \text{HCl} + \text{CO}_2

.

  • Amine Alkylation :

    • Reacting the acyl chloride with diethylamine in tetrahydrofuran (THF) at 0°C to room temperature .

    • Workup includes quenching with aqueous NH₄Cl, extraction with dichloromethane (DCM), and purification via silica gel chromatography .

Challenges and Solutions :

  • Side reactions : Acyl chlorides may hydrolyze in humid conditions. Anhydrous solvents and inert atmospheres mitigate this .

  • Steric hindrance : Diethylamine’s bulkiness reduces nucleophilic efficiency compared to dimethylamine. Increasing reaction time (6–12 hours) and using excess amine (4 equiv) improves yields .

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in one pot. Source outlines a general process for N,N-dimethyl-4-phenylbut-3-yn-2-amine using lithium acetate (CH₃COOLi) and diphenylphosphine oxide. Adapting this for diethylamine requires:

  • Reactants :

    • Propargyl bromide (alkyne source).

    • Benzaldehyde (aryl source).

    • Diethylamine (amine source).

  • Catalyst System :

    • CH₃COOLi (3.0 equiv) and diphenylphosphine oxide (1.0 equiv) in acetonitrile at 100°C for 24 hours .

The mechanism likely involves lithium-mediated alkyne activation, followed by nucleophilic addition of the amine and subsequent aryl group incorporation. This method’s yield for dimethyl analogs reached 84% , suggesting similar potential for diethyl variants .

Advantages of MCRs :

  • Atom economy : Minimizes waste by incorporating all reactants into the product.

  • Scalability : Single-step synthesis reduces purification steps.

Comparative Analysis of Synthesis Methods

The choice of method depends on factors like cost, scalability, and laboratory infrastructure:

MethodYield RangeCost EstimateScalability
Michael Addition60–92%ModerateHigh
Alkylation70–85%LowModerate
Multicomponent75–84%HighHigh
  • Michael Addition : Preferred for high yields and catalytic efficiency but requires strict anhydrous conditions.

  • Alkylation : Ideal for small-scale synthesis due to simplicity but limited by propargyl halide availability.

  • Multicomponent : Best for industrial applications but demands specialized catalysts.

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-4-phenylbut-3-yn-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkyne coupling or amine alkylation. For example, palladium-catalyzed Sonogashira coupling can introduce the phenylbutynyl moiety, followed by alkylation with diethylamine under basic conditions (e.g., K₂CO₃ in DMF or toluene at 60–80°C) . Catalysts like copper(I) iodide or Pd(PPh₃)₂Cl₂ are critical for cross-coupling efficiency. Key Reaction Conditions :
StepReagents/CatalystsSolventTemperatureYield Range
Alkyne CouplingPd(PPh₃)₂Cl₂, CuIToluene80°C65–75%
Amine AlkylationDiethylamine, K₂CO₃DMF60°C70–85%

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT-optimized structures) to confirm bond connectivity and stereochemistry .
  • HPLC/MS : Quantify purity (>98%) and detect impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₉N) by matching calculated and observed C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for This compound?

  • Methodological Answer :
  • Hybrid DFT/MD Simulations : Combine density functional theory (B3LYP/6-311+G(d,p)) with molecular dynamics to model solvent effects and transition states, identifying discrepancies in reaction pathways .
  • Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative side reactions. Compare kinetic data (e.g., Arrhenius plots) with simulated activation energies .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during synthesis, aligning with computational intermediates .

Q. How can high-resolution crystallography elucidate conformational dynamics of This compound in solvent environments?

  • Methodological Answer :
  • SHELX Refinement : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Analyze torsion angles (e.g., C≡C–C–N dihedral) to assess flexibility .
  • Solvent Screening : Co-crystallize the compound in polar (ethanol) vs. nonpolar (hexane) solvents to study lattice packing and hydrogen-bonding interactions. Compare unit cell parameters (e.g., P2₁/c vs. C2/c space groups) .
  • Twinned Data Handling : Use SHELXD for structure solution in cases of twinning (e.g., pseudo-merohedral twins), applying HKLF5 format for integration .

Q. What bioactivity screening protocols are suitable for This compound in neuropharmacological studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled agonists for serotonin/dopamine receptors) to measure IC₅₀ values .
  • Cellular Uptake : Fluorescence polarization to assess blood-brain barrier permeability using MDCK cell monolayers .
  • In Vivo Models : Administer doses (1–10 mg/kg, i.p.) in rodent models to evaluate behavioral effects (e.g., open-field tests for anxiolytic activity) .

Data Contradiction and Optimization

Q. How can conflicting spectroscopic data for This compound be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to detect dynamic processes (e.g., amine inversion or alkyne rotation) causing signal splitting .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in 2D NMR (HSQC, HMBC) .
  • Computational Assignment : Use Gaussian/NMRshiftDB to simulate spectra under different conformations, matching experimental peaks .

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